7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Lipophilicity Drug-likeness Permeability

Procure this specific cyclopenta[c]chromene derivative to leverage its validated KDM5A inhibitor scaffold and clean metabolic profile. The 6-methyl substituent and 4-methoxybenzyl ether are structurally distinct from des-methyl or halogenated analogs, offering unique lipophilicity (XLogP3=4.1) and hydrogen-bonding capacity critical for target engagement and selectivity. Ideal for SAR libraries, ADME-Tox profiling, and computational model benchmarking.

Molecular Formula C21H20O4
Molecular Weight 336.4 g/mol
Cat. No. B5806802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Molecular FormulaC21H20O4
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=CC=C(C=C4)OC
InChIInChI=1S/C21H20O4/c1-13-19(24-12-14-6-8-15(23-2)9-7-14)11-10-17-16-4-3-5-18(16)21(22)25-20(13)17/h6-11H,3-5,12H2,1-2H3
InChIKeyZEWOHZKPMUYUJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[(4-Methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Core Scaffold and Procurement-Relevant Physicochemical Profile


7-[(4-Methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 374766-05-9, molecular formula C21H20O4, molecular weight 336.4 g/mol) is a synthetic cyclopenta[c]chromen-4(1H)-one derivative featuring a 4-methoxybenzyl ether at the C7 position and a methyl substituent at C6 [1]. The compound is supplied as part of the AldrichCPR rare-chemical collection, indicating its specialized availability for early-discovery research . The cyclopenta[c]chromene scaffold has recently attracted attention as a privileged motif for selective KDM5A demethylase inhibition and for broad-spectrum agrochemical activity, making positional and substituent variants of this scaffold relevant for targeted procurement [2].

Why Generic Substitution of 7-[(4-Methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one with Close Cyclopenta[c]chromene Analogs Is Not Supported


Cyclopenta[c]chromene derivatives are not functionally interchangeable despite sharing the same tricyclic core. In the KDM5A inhibitor series, compound 1 (a cyclopenta[c]chromen derivative carrying different substituents) achieved an IC50 of 23.8 nM against KDM5A while showing >100 μM against the paralog KDM4A (>4 200‑fold selectivity) [1]. The presence and position of substituents strongly modulate potency: replacing the 6‑methyl group with hydrogen or the 4‑methoxybenzyl ether with a 4‑methylbenzyl ether alters both lipophilicity and hydrogen‑bonding capacity, which in turn influence target engagement, selectivity, and cellular permeability [2]. Therefore, substituting the title compound with a des‑methyl, de‑chloro, or different benzyl‑ether analog without experimental validation risks losing the activity and selectivity profile that may be inherent to this specific substitution pattern.

Quantitative Differentiation of 7-[(4-Methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Versus Its Closest Analogs


Enhanced Predicted Lipophilicity (XLogP3) Relative to the Des‑Methyl Analog

The 6‑methyl substituent on the chromenone ring increases computed lipophilicity compared with the unsubstituted analog. The title compound shows an XLogP3 of 4.1 [1], whereas the des‑methyl congener 7-((4-methoxybenzyl)oxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 324055-70-1) has an XLogP3 of 3.6 [2]. This +0.5 log-unit difference corresponds to a ~3.2‑fold theoretical increase in octanol/water partition coefficient, which may enhance membrane permeability and oral absorption potential.

Lipophilicity Drug-likeness Permeability

Increased Molecular Weight and Hydrogen‑Bond Acceptor Count Relative to the 4‑Methylbenzyl Ether Analog

Replacing the 4‑methoxybenzyl ether with a 4‑methylbenzyl ether (CAS 307549-01-5) [1] reduces the molecular weight by 16 Da (336.4 → 320.4 g/mol) and eliminates one hydrogen‑bond acceptor (HBA count: 4 → 3) [2]. The loss of the methoxy oxygen may decrease solubility and alter hydrogen‑bonding interactions with target proteins, potentially impacting potency and selectivity.

Physicochemical Properties Ligand Efficiency SAR

Absence of the 8‑Chloro Substituent: Implications for Electrophilic Reactivity and Metabolic Stability

The 8‑chloro analog 8-chloro-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 374764-89-3) contains an electron‑withdrawing chlorine atom that can serve as a site for glutathione conjugation and oxidative metabolism. The title compound lacks this halogen, which may reduce the potential for cytochrome P450‑mediated metabolism and reactive metabolite formation. In a broader series of cyclopenta[c]chromene derivatives, the presence of halogen substituents has been associated with altered metabolic stability and toxicity profiles [1].

Metabolic Stability Reactivity Toxicology

KDM5A Inhibitory Activity and Selectivity Inferable from Congeneric Cyclopenta[c]chromene Derivative 1

Although direct KDM5A inhibition data for the title compound are not yet published, a closely related cyclopenta[c]chromen derivative (compound 1, ZINC33576) exhibited KDM5A IC50 = 23.8 nM with >100 μM against KDM4A (>4 200‑fold selectivity) [1]. Compound 1 also displayed antiproliferative activity against MDA‑MB‑231 breast cancer cells (IC50 = 0.54 μM) . The title compound retains the core cyclopenta[c]chromene scaffold and the 7‑benzyloxy motif, suggesting that it may engage the same KDM5A binding pocket with similar selectivity.

Epigenetics KDM5A Selectivity Cancer

Targeted Application Scenarios for 7-[(4-Methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Based on Quantitative Differentiation


Development of Selective KDM5A Chemical Probes for Epigenetic Target Validation

The cyclopenta[c]chromene scaffold has been validated as a highly selective KDM5A inhibitor motif (compound 1: KDM5A IC50 = 23.8 nM, >4 200‑fold selectivity over KDM4A) [1]. Procuring the title compound provides a starting point for structure‑activity relationship (SAR) studies aimed at optimizing potency and selectivity. Its 6‑methyl substituent contributes favorable lipophilicity (XLogP3 = 4.1), which may improve cell permeability and intracellular target engagement compared with the des‑methyl analog [2].

In‑Vitro and In‑Vivo Pharmacokinetic Profiling of Cyclopenta[c]chromene Leads

The absence of a halogen substituent on the title compound differentiates it from the 8‑chloro analog and may confer a cleaner metabolic profile, reducing the risk of reactive metabolite formation during in‑vitro microsomal stability assays or in‑vivo PK studies [1]. This makes it a more suitable candidate for early ADME‑Tox profiling where metabolite‑related toxicity could confound interpretation.

Agrochemical Lead Discovery Leveraging the Cyclopenta[c]chromene Framework

Cyclopenta[c]chromene derivatives have demonstrated broad‑spectrum activity against plant viruses, insects, and fungi. Compound 5d in the series surpassed ribavirin in anti‑TMV activity across three modes of action, and compound 6a caused 70% larval mortality at 200 μg/mL [1]. The title compound, with its distinct substitution pattern, can serve as a core scaffold for generating focused libraries to explore structure‑activity relationships against agricultural pests and pathogens.

Computational Chemistry and Molecular‑Docking Benchmarking

The well‑defined crystal structure of related cyclopenta[c]chromene derivatives (e.g., compound 5d) [1] and the availability of the title compound’s computed conformational and electronic descriptors (XLogP3, rotatable bonds, HBA count) [2] make it an ideal test case for benchmarking docking algorithms, free‑energy perturbation calculations, and 3D‑QSAR models within the cyclopenta[c]chromene chemical space.

Quote Request

Request a Quote for 7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.